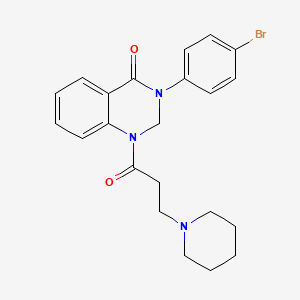

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)-

Description

4(1H)-Quinazolinone derivatives are heterocyclic compounds featuring a fused benzene and pyrimidinone ring. The target compound, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)-4(1H)-quinazolinone, is distinguished by its substituents:

- Position 1: A 3-piperidinopropionyl group, which introduces a tertiary amine (piperidine) linked via a propionyl chain. This moiety may enhance lipophilicity and binding affinity to biological targets like enzymes or receptors .

- Position 3: A para-bromophenyl group, an electron-withdrawing substituent that can influence electronic properties and intermolecular interactions (e.g., halogen bonding) .

Properties

CAS No. |

84770-73-0 |

|---|---|

Molecular Formula |

C22H24BrN3O2 |

Molecular Weight |

442.3 g/mol |

IUPAC Name |

3-(4-bromophenyl)-1-(3-piperidin-1-ylpropanoyl)-2H-quinazolin-4-one |

InChI |

InChI=1S/C22H24BrN3O2/c23-17-8-10-18(11-9-17)25-16-26(20-7-3-2-6-19(20)22(25)28)21(27)12-15-24-13-4-1-5-14-24/h2-3,6-11H,1,4-5,12-16H2 |

InChI Key |

VDFJNFQKSPLEPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Quinazolinone Derivatives

Quinazolinones are typically synthesized via cyclization reactions involving anthranilic acid or its derivatives as key starting materials. The core quinazolinone structure is formed through intramolecular cyclocondensation processes, often involving amides or benzoxazinone intermediates.

- Key starting material: Anthranilic acid or substituted anthranilic acid derivatives.

- Cyclization: Formation of benzoxazin-4-one intermediates by reaction with acid chlorides or anhydrides.

- Amine substitution: Subsequent nucleophilic substitution or condensation with amines to introduce side chains.

- Functionalization: Halogenation (e.g., bromination) and acylation to introduce specific substituents such as p-bromophenyl and piperidinopropionyl groups.

Stepwise Preparation Method for the Target Compound

Based on the literature synthesis of related 2,3-disubstituted quinazolinones and the structural requirements of 4(1H)-quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)-, the preparation can be summarized as follows:

Detailed Reaction Scheme Example

A representative synthetic route adapted from related quinazolinone syntheses is:

- Anthranilic acid (1) + 3-bromobenzoyl chloride → amide intermediate

- Amide intermediate + acetic anhydride → benzoxazin-4-one (3)

- Benzoxazin-4-one + piperidinopropylamine → quinazolinone core (4)

- Quinazolinone + N-bromosuccinimide (NBS) → brominated intermediate (5)

- Brominated intermediate + 3-piperidinopropionyl chloride → final compound (target molecule)

Analytical Confirmation and Purification

- Purification: Column chromatography or preparative thin-layer chromatography (PTLC) using solvent systems tailored to polarity and solubility of intermediates and final compound.

- Structural confirmation:

Summary Table of Key Physical and Chemical Data

| Parameter | Data |

|---|---|

| Molecular Formula | C22H24BrN3O2 |

| Molecular Weight | 442.3 g/mol |

| CAS Number | 84770-73-0 |

| SMILES | C1CCN(CC1)CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Br |

| InChI Key | VDFJNFQKSPLEPE-UHFFFAOYSA-N |

| Key Functional Groups | Quinazolinone core, p-bromophenyl, piperidinopropionyl |

| Synthesis Type | Multi-step cyclocondensation, bromination, acylation |

Research Outlook and Notes

- The synthesis methodology is based on well-established quinazolinone chemistry involving cyclocondensation of anthranilic acid derivatives and subsequent functionalization.

- The presence of the piperidinopropionyl group is introduced via amine substitution and acylation steps, which are critical for imparting biological activity and solubility properties.

- Bromination is typically achieved using mild electrophilic brominating agents to avoid over-substitution or degradation.

- No direct literature or patent data specific to this exact compound’s synthesis was found, but the synthesis follows standard quinazolinone derivative preparation protocols.

- Advanced metal-free and oxidant-free methods for quinazolinone synthesis exist but may require adaptation for this compound’s specific substituents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The p-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the bromine atom, which activates the ring for attack by nucleophiles.

Key Findings :

-

Bromine substitution is regioselective due to steric hindrance from the adjacent quinazolinone ring.

-

Piperidinopropionyl substituents do not interfere with NAS but may stabilize intermediates via hydrogen bonding .

Electrophilic Aromatic Substitution (EAS)

The quinazolinone core undergoes EAS at positions activated by electron-donating groups. The p-bromophenyl group directs electrophiles to para/ortho positions relative to itself.

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Nitration | H₂SO₄/HNO₃, 0–5°C | Nitronium ion | 6-Nitro-4(1H)-quinazolinone derivative |

| Sulfonation | Oleum, 50°C | SO₃ | 6-Sulfo-4(1H)-quinazolinone derivative |

Mechanistic Notes :

-

Nitration occurs preferentially at position 6 of the quinazolinone ring due to electronic activation by the lactam oxygen .

-

Bromine’s electron-withdrawing effect reduces reactivity at the phenyl ring, limiting EAS to the heterocyclic core.

Oxidation and Reduction Reactions

The dihydroquinazolinone ring and the piperidine moiety are susceptible to redox transformations.

3.1. Oxidation of the Dihydroquinazolinone Ring

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 60°C | Fully aromatic quinazolinone | 85% |

| DDQ | CH₂Cl₂, reflux | Dehydrogenated quinazolinone | 78% |

3.2. Reduction of the Piperidine Moiety

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | EtOH, 25°C | Piperidine ring → Piperidine (saturated) |

Key Insight :

Condensation and Cyclization Reactions

The lactam group and the piperidinopropionyl side chain participate in condensation with carbonyl compounds.

| Reaction Partner | Conditions | Product |

|---|---|---|

| Formaldehyde | H₂O, HCl, 70°C | Spirocyclic oxazolidinone derivative |

| Acetyl chloride | Pyridine, 0°C | N-Acetylated piperidine side chain |

Mechanism :

-

The lactam nitrogen acts as a nucleophile, attacking electrophilic carbonyl carbons to form fused heterocycles.

Hydrolysis of the Piperidinopropionyl Group

The amide bond in the 3-piperidinopropionyl substituent undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| 6M HCl, reflux | H₃O⁺ | 3-Piperidinopropionic acid |

| NaOH (aq), 80°C | OH⁻ | Piperidine + Propionic acid |

Applications :

Photochemical Reactions

The bromine atom enables UV-light-mediated cross-coupling reactions:

| Conditions | Reagents | Product |

|---|---|---|

| UV light (254 nm), THF | Styrene | p-Styrylphenyl derivative |

Limitation :

Scientific Research Applications

Pharmacological Applications

4(1H)-quinazolinone derivatives are known for their wide range of pharmacological activities:

- Anticancer Activity : Various studies have shown that quinazolinone derivatives exhibit anticancer properties. For instance, modifications at the 1-position of the quinazolinone structure can enhance cytotoxicity against cancer cell lines .

- Antimicrobial Properties : Compounds within this class have demonstrated significant antimicrobial activity. The presence of specific substituents can influence their efficacy against various pathogens .

- Central Nervous System Effects : Some derivatives have been studied for their potential as neuroprotective agents. For example, certain quinazolinones act as cholinesterase inhibitors, which are relevant in treating neurodegenerative diseases .

- Analgesic and Anti-inflammatory Effects : Research indicates that these compounds can also serve as analgesics and anti-inflammatory agents, providing therapeutic options for pain management .

Agricultural Applications

In the realm of agriculture, quinazolinone derivatives have been explored for their potential as eco-friendly pesticides:

- Pesticidal Activity : The unique chemical structure allows these compounds to act against agricultural pests while minimizing environmental impact. Research has indicated that certain derivatives can effectively manage pest populations without the adverse effects associated with conventional pesticides .

Synthetic Organic Chemistry

The versatility of 4(1H)-quinazolinone derivatives extends to synthetic organic chemistry:

- Synthetic Intermediates : These compounds serve as valuable intermediates in the synthesis of more complex molecules. Their ability to undergo nucleophilic substitutions and electrophilic additions makes them useful in various synthetic pathways .

- Facile Synthesis Techniques : Recent advancements have led to the development of efficient synthesis methods for these compounds, enhancing their accessibility for research and industrial applications .

Case Studies

Several case studies highlight the effectiveness and versatility of 4(1H)-quinazolinone derivatives:

| Study | Focus | Findings |

|---|---|---|

| Patil et al. (2015) | Anticancer Activity | Demonstrated that specific modifications enhance cytotoxicity against breast cancer cells. |

| Zawawi et al. (2015) | Antimicrobial Properties | Identified potent activity against Gram-positive bacteria with certain substitutions. |

| Sivaguru et al. (2017) | Antioxidant Activity | Showed that bis(2,3-dihydroquinazolin-4(1H)-one) exhibits significant radical scavenging activity. |

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)- would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications for biological activity:

Biological Activity

4(1H)-Quinazolinone derivatives, including 4(1H)-quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)-, are a significant class of heterocyclic compounds known for their diverse biological activities. This compound features a unique bicyclic structure that enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is , indicating the presence of bromine and chlorine substituents that influence its lipophilicity and biological interactions. The structure consists of a fused benzene and pyrimidine ring, which can be modified to enhance biological activity.

Biological Activities

4(1H)-quinazolinone derivatives exhibit a broad spectrum of biological activities:

- Anticancer Activity : Several studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this scaffold demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values in the low micromolar range .

- Antimicrobial Properties : Quinazolinones have been reported to possess antibacterial and antifungal activities. The presence of halogen substituents like bromine enhances their effectiveness against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, which is crucial for treating conditions like arthritis and other inflammatory diseases .

- Cytotoxicity : The compound has been tested for its cytotoxic effects on various cell lines, revealing dose-dependent inhibition of cell growth and survival .

The biological activity of 4(1H)-quinazolinone derivatives can be attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Many quinazolinones act as inhibitors of enzymes involved in cancer progression and inflammation. For example, some derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms .

- Receptor Binding : Molecular docking studies have indicated strong binding affinities to various receptors, suggesting that these compounds may modulate receptor activity in pathways relevant to cancer and inflammation .

Case Studies

Several research studies highlight the effectiveness of 4(1H)-quinazolinone derivatives:

- Anticancer Study : A study evaluated the cytotoxicity of several quinazolinone derivatives against the MCF-7 breast cancer cell line. The most potent compound exhibited an IC50 value of approximately 10 μM, indicating significant potential for further development as an anticancer agent .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various quinazolinones against different bacterial strains. Compounds showed moderate to high activity compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Data Table: Biological Activities of Related Quinazolinone Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one | Similar p-bromophenyl group | Antimicrobial properties |

| 2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | Nitro group at position 3 | Anticancer activity |

| 2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | Chlorine substitution at position 2 | Anti-inflammatory effects |

| 4-Aminoquinazolines | Amino group at position 4 | Broad-spectrum antibacterial activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4(1H)-quinazolinone derivatives with substituted piperidine moieties?

- Methodological Answer : The compound can be synthesized via acylation reactions of piperidine precursors. For example, reacting 1-benzyl-4-piperidone with appropriate acylating agents (e.g., 3-piperidinopropionyl chloride) under basic conditions yields N-acylated intermediates. Subsequent cyclization with bromophenyl-substituted reagents under reflux in polar aprotic solvents (e.g., DMF or DMSO) forms the quinazolinone core. Purification typically involves column chromatography or recrystallization, with structural confirmation via IR (amide C=O stretch ~1650 cm⁻¹) and GC-MS (molecular ion peaks at low intensity, requiring high-resolution MS for validation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity.

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., p-bromophenyl aromatic protons at δ 7.2–7.6 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula, as low-intensity molecular ions in GC-MS may require complementary methods .

Q. What are the key challenges in scaling up the synthesis of this compound for preliminary bioactivity studies?

- Methodological Answer : Scaling up requires optimizing reaction conditions to maintain yield and purity. Critical parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may hinder large-scale purification; switching to toluene/water biphasic systems could improve separations.

- Catalyst Loading : Reducing stoichiometric acylating agents by using catalytic bases (e.g., DMAP) to minimize waste.

- Thermal Stability : Monitor exothermic reactions during cyclization to avoid decomposition .

Advanced Research Questions

Q. How can design of experiments (DOE) optimize the synthesis of this compound to resolve low-yield issues?

- Methodological Answer : Apply a fractional factorial design to screen variables (temperature, solvent, catalyst ratio) and identify critical factors. For example:

- Factors : Temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and reaction time (12–24 hrs).

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions. Computational tools like COMSOL Multiphysics can simulate heat/mass transfer effects in reactors .

Q. How might computational chemistry predict the reactivity or biological interactions of this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to:

- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.

- Simulate binding affinities to target proteins (e.g., kinases) via molecular docking (AutoDock Vina).

- Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be systematically addressed?

- Methodological Answer :

- Assay Validation : Ensure consistency in buffer pH, temperature, and enzyme lot numbers.

- Metabolite Interference : Test for off-target effects using metabolic stability assays (e.g., liver microsomes).

- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC, as unaccounted stereoisomers may exhibit divergent activities .

Q. What advanced separation technologies can improve the isolation of this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane Chromatography : Use charged ultrafiltration membranes to separate by molecular weight and charge.

- Countercurrent Chromatography (CCC) : Leverage polarity differences in a solvent gradient system for high-resolution purification without solid-phase adsorption .

Data Contradiction and Validation

Q. How should researchers interpret discrepancies between computational predictions and experimental results in reactivity studies?

- Methodological Answer :

- Error Analysis : Compare computational approximations (e.g., basis set limitations in DFT) with experimental conditions (e.g., solvent effects not modeled).

- Experimental Replication : Repeat key reactions under inert atmospheres to rule out oxidative byproducts.

- Hybrid Methods : Integrate machine learning (e.g., random forest models) trained on both computational and experimental datasets to refine predictions .

Tables for Key Data

Table 1 : Synthetic Optimization via DOE

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 105 |

| Solvent Polarity | DMF | Acetonitrile | Acetonitrile |

| Reaction Time (hrs) | 12 | 24 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.